molecular formula C19H19N3O4 B2915674 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1903333-30-1

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2915674
CAS No.: 1903333-30-1
M. Wt: 353.378
InChI Key: PQCIFBNHUCVLCS-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that contains an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the dihydropyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via a metal-free synthetic route, which is eco-friendly and avoids the use of toxic catalysts .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxazole ring.

Scientific Research Applications

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors via non-covalent interactions, influencing various biological pathways . The dihydropyridine moiety may also contribute to its biological activity by modulating ion channels and other cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of the oxazole and dihydropyridine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-17-10-18(23)22(15-7-3-2-4-8-15)12-16(17)19(24)20-9-5-6-14-11-21-26-13-14/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCIFBNHUCVLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCCCC2=CON=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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